3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid
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Overview
Description
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid is a compound that belongs to the class of heterocyclic compounds. This compound contains a pyrrolo[2,1-f][1,2,4]triazine moiety, which is a bicyclic structure with a nitrogen-nitrogen bond and a bridgehead nitrogen. The pyrrolo[2,1-f][1,2,4]triazine structure is known for its versatility and wide range of biological activities, making it a significant compound in medicinal chemistry .
Preparation Methods
The synthesis of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine structure.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to the desired compound.
Chemical Reactions Analysis
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and proteins, making it useful in biological research.
Medicine: The compound has been studied for its antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various kinases and enzymes, disrupting their normal function and leading to therapeutic effects. For example, it inhibits the activity of RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses .
Comparison with Similar Compounds
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structure, used for cancer therapy.
BMS-690514: An EGFR inhibitor in clinical phase II, containing the pyrrolo[2,1-f][1,2,4]triazine structure.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine moiety, but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylbutanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)10(11(15)16)9-4-3-8-5-12-6-13-14(8)9/h3-7,10H,1-2H3,(H,15,16) |
InChI Key |
WNCDDVFRCWTBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C2N1N=CN=C2)C(=O)O |
Origin of Product |
United States |
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